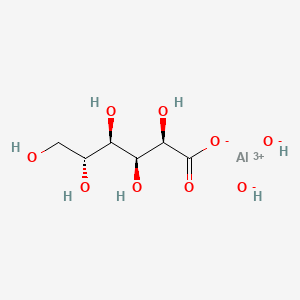![molecular formula C16H18FN5O B1447799 N'-hydroxy-6-[4-(4-fluorophényl)pipérazin-1-yl]pyridine-3-carboximidamide CAS No. 1375476-92-8](/img/structure/B1447799.png)
N'-hydroxy-6-[4-(4-fluorophényl)pipérazin-1-yl]pyridine-3-carboximidamide
Vue d'ensemble
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C16H18FN5O It is characterized by its complex structure, which includes a piperazine ring, a fluorophenyl group, and a pyridine ring
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.
Mécanisme D'action
Target of Action
The primary targets of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide . .
Analyse Biochimique
Biochemical Properties
6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with equilibrative nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of nucleosides in cells, which in turn impacts nucleotide synthesis and cellular energy metabolism . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition can lead to a decrease in nucleotide availability, affecting DNA and RNA synthesis. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of nucleoside transporters, resulting in prolonged effects on nucleotide synthesis and cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating nucleoside transport and cellular metabolism. At higher doses, it can cause toxic or adverse effects, such as disruption of nucleotide synthesis and cellular energy balance . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of nucleoside transporters.
Metabolic Pathways
6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is involved in several metabolic pathways, primarily through its interaction with equilibrative nucleoside transporters. These transporters play a vital role in the uptake and regulation of nucleosides, which are essential for nucleotide synthesis and cellular energy metabolism . The compound’s inhibition of these transporters can lead to alterations in metabolic flux and changes in metabolite levels, affecting overall cellular function.
Transport and Distribution
The transport and distribution of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by equilibrative nucleoside transporters, which facilitate its entry into cells . Once inside the cell, it can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues depends on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with nucleoside transporters and other intracellular proteins . Its activity and function can be affected by its localization within specific cellular compartments or organelles. For example, its interaction with nucleoside transporters in the plasma membrane can directly influence nucleoside uptake and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with appropriate reagents to introduce the pyridine and carboximidamide groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one
(4-Fluorophenyl)(piperidin-1-yl)methanone
Uniqueness: 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCLNQCNSJGJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)


![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)




